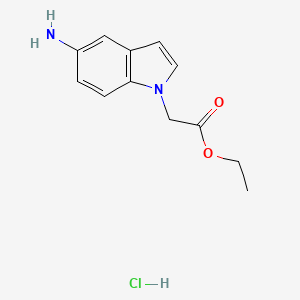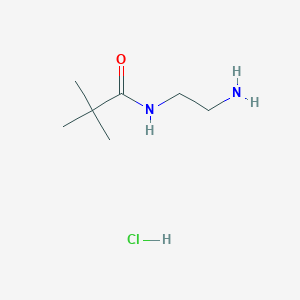
4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid
Descripción general
Descripción
“4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1184211-85-5 . It has a molecular weight of 253.34 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid” contains a total of 42 bonds, including 19 non-H bonds, 2 multiple bonds, 4 rotatable bonds, and 2 double bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Physical And Chemical Properties Analysis
The compound “4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized as a pharmaceutical intermediate . Its structural complexity and functional groups make it a candidate for synthesizing novel therapeutic agents. Researchers explore its potential in creating new drugs that can interact with biological systems in specific ways, potentially leading to treatments for various diseases.
Biochemistry Applications
In biochemistry, this cyclic amino acid is studied for its role in peptide synthesis and enzyme inhibition . Its unique structure could be key in understanding peptide bond formation or in designing inhibitors that can modulate enzymatic activity, which is crucial in metabolic pathways.
Pharmacology
Pharmacological studies involve investigating the compound’s interaction with biological systems. It may serve as a reference standard in drug testing to ensure the accuracy and reliability of pharmacokinetic and pharmacodynamic studies .
Medicinal Chemistry
In medicinal chemistry, the focus is on the design and development of new drugs. This compound’s role is examined in the context of drug design, where it may contribute to the development of drugs with improved efficacy and reduced side effects .
Industrial Applications
The industrial applications of this compound are linked to its potential use in the synthesis of complex organic molecules. Its chemical properties could make it a valuable building block in the production of various industrial chemicals.
Organic Chemistry Research
Organic chemists may study this compound to understand its reactivity and behavior in chemical reactions. It can provide insights into reaction mechanisms and the development of new synthetic methodologies .
Environmental Impact Studies
Although specific environmental impact studies for this compound were not found, compounds like this are generally assessed for their biodegradability, toxicity, and long-term environmental effects. This is crucial for ensuring that new compounds do not pose a threat to ecosystems .
Material Science
In material science, the compound’s properties could be explored for the development of new materials with specific characteristics, such as biocompatible polymers or materials with unique optical properties .
Safety and Hazards
The safety information for “4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid” includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propiedades
IUPAC Name |
4-[(2-cyclopentylacetyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c16-13(9-10-3-1-2-4-10)15-12-7-5-11(6-8-12)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOWMUIHYMGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride](/img/structure/B1520317.png)

![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride](/img/structure/B1520319.png)

amine](/img/structure/B1520324.png)


![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)


